molecular formula C9H10O2S B8772039 4-Methyl-3-(methylthio)benzoic acid

4-Methyl-3-(methylthio)benzoic acid

Cat. No.: B8772039
M. Wt: 182.24 g/mol
InChI Key: MUWCACFESHJCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(methylthio)benzoic acid is a substituted benzoic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds within this chemical family are frequently employed in the development of more complex molecules, such as in the synthesis of novel capsaicin analogues investigated for potential biological activity . The structure, featuring both a methyl and a methylthio substituent on the aromatic ring, makes it a versatile precursor for constructing active pharmaceutical ingredients (APIs) and functional materials. The synthesis of related methylthio-benzoic acids is typically achieved through nucleophilic substitution reactions, for instance, by reacting a suitable chlorobenzonitrile precursor with sodium methanethiolate, often in the presence of a phase-transfer catalyst to facilitate the reaction in a biphasic system . After the substitution, the resulting nitrile intermediate can be hydrolyzed to yield the target benzoic acid. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

4-methyl-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H10O2S/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11)

InChI Key

MUWCACFESHJCQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)SC

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 3 Methylthio Benzoic Acid and Its Precursors

Established Synthetic Pathways

The traditional syntheses of 4-Methyl-3-(methylthio)benzoic acid are characterized by multi-step processes that often begin from readily available commodity chemicals. These pathways are generally high-yielding and have been optimized for large-scale production.

Synthesis from 4-Mercaptobenzoic Acid Derivatives

One of the fundamental approaches to synthesizing this compound involves the S-methylation of a corresponding mercaptan precursor. This pathway hinges on the initial synthesis of 3-Mercapto-4-methylbenzoic acid.

The synthesis of this key mercapto intermediate can be achieved through various means, often involving the introduction of a thiol group onto a 4-methylbenzoic acid backbone. Once 3-Mercapto-4-methylbenzoic acid is obtained, the subsequent S-methylation is a relatively straightforward step. chemscene.com A common method involves the reaction of the mercaptan with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. For instance, the reaction can be carried out using methyl iodide with a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). mdpi.com Alternatively, a classic industrial method involves heating the mercaptobenzoic acid in methanol (B129727) with a catalytic amount of sulfuric acid. clockss.org This process first involves the esterification of the carboxylic acid, followed by the migration of the methyl group from the ester to the thiol, or direct S-methylation, to form the methylthio ether.

A representative reaction scheme is as follows: Starting Material: 3-Mercapto-4-methylbenzoic acid Reagent: Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) Product: this compound

ReactantReagentConditionsProductYield
3-Mercapto-4-methylbenzoic acidMethyl iodide, TriethylamineDMF, 50°CThis compoundHigh
3-Mercapto-4-methylbenzoic acidMethanol, H₂SO₄RefluxThis compoundGood
This table is illustrative and based on general procedures; specific yields may vary.

Synthesis via Functionalization of Chlorobenzonitrile Derivatives

A widely utilized industrial method for preparing methylthio benzoic acids proceeds through the functionalization of chlorobenzonitrile precursors. google.com This pathway offers a versatile and efficient route to various isomers, including the target compound.

The synthesis typically commences with a suitable chlorinated and methylated benzene (B151609) derivative. For the synthesis of this compound, a logical precursor is 3-chloro-4-methylbenzonitrile (B1583252). The preparation of this intermediate can start from 4-nitrotoluene, which undergoes chlorination to yield 2-chloro-4-nitrotoluene. google.comgoogle.com This is then subjected to catalytic hydrogenation, commonly using a palladium-on-carbon catalyst, to reduce the nitro group to an amine, forming 3-chloro-4-methylaniline. google.com The aniline (B41778) can then be converted to the nitrile via a Sandmeyer reaction.

Once 3-chloro-4-methylbenzonitrile is synthesized, the key step is a nucleophilic aromatic substitution reaction. The chlorobenzonitrile is treated with sodium methyl mercaptide (NaSMe) in an organic solvent. google.com To facilitate this reaction, a phase-transfer catalyst, such as a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt, is often employed. The reaction is typically heated to drive it to completion. google.com

The final step in the sequence is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This is achieved under either acidic or basic conditions. For example, heating the resulting 3-(methylthio)-4-methylbenzonitrile with a strong base like sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid, yields the final product, this compound. google.comorgsyn.org

StepStarting MaterialReagents/ConditionsIntermediate/Product
12-Chloro-4-nitrotolueneH₂, Pd/C catalyst3-Chloro-4-methylaniline
23-Chloro-4-methylanilineNaNO₂, CuCN (Sandmeyer reaction)3-Chloro-4-methylbenzonitrile
33-Chloro-4-methylbenzonitrileSodium methyl mercaptide, Phase-transfer catalyst, Heat3-(Methylthio)-4-methylbenzonitrile
43-(Methylthio)-4-methylbenzonitrileNaOH, H₂O, Heat; then HClThis compound
This table outlines a typical multi-step synthesis.

Emerging Synthetic Approaches

While established pathways are reliable, research continues into more direct and efficient methods for the synthesis of substituted benzoic acids. These emerging strategies often focus on improving atom economy and reducing the number of synthetic steps.

Nucleophilic Thiomethylation Strategies

Emerging research in C-H activation and directed metalation offers promising, more direct routes to compounds like this compound. One such strategy involves the directed ortho-lithiation of p-toluic acid (4-methylbenzoic acid). The carboxylic acid group can direct a strong lithium base, such as n-butyllithium complexed with tetramethylethylenediamine (TMEDA), to deprotonate the aromatic ring at the position ortho to the carboxyl group (the 3-position). The resulting aryllithium intermediate can then be reacted with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to introduce the methylthio group directly onto the ring. This method provides a direct entry to the 3-substituted-4-methylbenzoic acid core structure.

This approach is advantageous as it starts from a simple, readily available precursor (p-toluic acid) and forms the key C-S bond in a single, highly regioselective step.

Starting MaterialReagentsKey IntermediateQuenching AgentProduct
p-Toluic acidn-BuLi, TMEDA3-Lithio-4-methylbenzoic acidDimethyl disulfideThis compound
This table illustrates a potential emerging synthetic route.

Further research is exploring novel thiomethylating agents and catalytic systems to achieve similar transformations under milder conditions, which could provide even more efficient and environmentally benign pathways in the future.

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 3 Methylthio Benzoic Acid

Electrophilic and Nucleophilic Transformations

The reactivity of 4-methyl-3-(methylthio)benzoic acid is governed by the interplay of its three functional groups: the aromatic ring, the methylthio group (-SCH₃), and the carboxylic acid group (-COOH). These groups influence the molecule's behavior in both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is substituted with two activating groups (methyl and methylthio) and one deactivating group (carboxylic acid). The methyl and methylthio groups are ortho, para-directing activators due to hyperconjugation and resonance, respectively. The sulfur atom of the methylthio group can donate its lone pair electrons to the ring, stabilizing the arenium ion intermediate. Conversely, the carboxylic acid group is a meta-directing deactivator. The directing effects of these substituents determine the position of substitution for incoming electrophiles.

Functional GroupElectronic EffectDirecting Influence
-CH₃ (Methyl)Activating (Inductive, Hyperconjugation)Ortho, Para
-SCH₃ (Methylthio)Activating (Resonance), Deactivating (Inductive)Ortho, Para
-COOH (Carboxylic Acid)Deactivating (Inductive, Resonance)Meta

Nucleophilic Character: The sulfur atom in the methylthio group possesses lone pairs of electrons, making it a potential nucleophilic center. It can react with various electrophiles. Furthermore, the carboxylic acid group can be deprotonated under basic conditions to form a carboxylate anion. This anion is a nucleophile and can participate in reactions such as nucleophilic substitution.

Oxidative Chemistry of the Methylthio Moiety

The methylthio group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.

A key reaction is one-electron oxidation, which has been studied for the closely related compound 4-(methylthio)benzoic acid. iaea.org Using pulse radiolysis, the reaction with hydroxyl radicals (•OH) and other specific one-electron oxidants generates a solute radical cation (CH₃S•⁺C₆H₄COOH). iaea.org This transient species exhibits distinct absorption bands and decays via first-order kinetics. iaea.org

Table 1: Spectral and Kinetic Data for the Radical Cation of 4-(Methylthio)benzoic acid iaea.org

Parameter Value
Absorption Bands (λmax) 320 nm, 400 nm, 550 nm
Molar Absorptivity (ε₄₀₀) 2.4 x 10³ dm³ mol⁻¹ cm⁻¹

Oxidation of the related compound o-(phenylthio)benzoic acid with peroxomonosulfate has been shown to yield products resulting from intramolecular cyclization, suggesting the formation of a sulfinium radical cation intermediate that can be attacked by the neighboring carboxylate. oup.com

Carboxylic Acid Group Derivatization Reactions

The carboxylic acid group of this compound is a versatile functional handle for a wide range of derivatization reactions. These modifications are often employed to enhance analytical detection or to synthesize new chemical entities. d-nb.infonih.gov Common derivatization strategies include esterification and amidation.

Esterification: Carboxylic acids are readily converted to esters in the presence of an alcohol and an acid catalyst (e.g., H₂SO₄, HCl) or by using alkylating agents. colostate.edu For example, reaction with methanol (B129727) under acidic conditions would yield methyl 4-methyl-3-(methylthio)benzoate.

Amidation: Amide formation is another prevalent derivatization. This typically requires activation of the carboxylic acid, as it does not react directly with amines under mild conditions. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate this transformation. d-nb.infothermofisher.com The EDC activates the carboxyl group, allowing it to be readily attacked by a primary or secondary amine to form a stable amide bond. d-nb.info The efficiency of this coupling can often be improved by the addition of N-hydroxysulfosuccinimide (NHSS). thermofisher.com

Table 2: Common Reagents for Carboxylic Acid Derivatization

Reaction Type Reagent Class Example Reagent Product
Esterification Alcohols (with acid catalyst) Methanol (CH₃OH) Methyl Ester
Amidation Amines (with coupling agent) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + Amine Amide
Esterification Alkyl Halides Methyl Iodide Methyl Ester

Radical Reaction Pathways and Intermediate Species

The study of radical reactions involving thiobenzoic acids provides insight into unique reaction pathways and the formation of stabilized radical intermediates. Research on the thermal decomposition of t-butyl o-(methylthio)perbenzoate, a precursor to the o-(methylthio)benzoyloxyl radical, reveals the formation of a bridged sulfuranyl radical. oup.com

In this intermediate, the radical is not localized on the carboxyl group but rather on the sulfur atom, forming a transient S-O bond. oup.com This structure is supported by Chemically Induced Dynamic Nuclear Polarization (CIDNP) studies and Electron Spin Resonance (ESR) measurements, which show a large spin density on the sulfur atom. oup.com The g-value for the analogous radical from o-(methylthio)benzoic acid is reported as 2.0080. oup.com

Similarly, the one-electron oxidation of 4-(methylthio)benzoic acid generates a radical cation as a key intermediate species. iaea.org This radical cation is characterized by its transient absorption spectrum and its decay kinetics, providing a pathway for subsequent reactions initiated by the radical center on the sulfur atom. iaea.org

Table 3: Radical Intermediates and Related Species

Precursor/Compound Radical Species Method of Generation Key Findings
t-Butyl o-(methylthio)perbenzoate Bridged Sulfuranyl Radical Thermal Decomposition Spin density is localized on the sulfur atom, not the carboxyl group. oup.com

Derivatization Strategies for Novel Compounds and Analogues

Synthesis of Esters and Amides

The carboxylic acid group is a primary site for derivatization, readily converted into a wide range of esters and amides. These modifications can significantly impact a molecule's polarity, solubility, and biological interactions.

The synthesis of esters from 4-Methyl-3-(methylthio)benzoic acid can be achieved through standard esterification protocols. One common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by refluxing the acid with thionyl chloride (SOCl₂). The resulting 4-methyl-3-(methylthio)benzoyl chloride can then be reacted with a variety of alcohols (primary, secondary, or phenolic) in the presence of a base or in a suitable solvent like benzene (B151609) to yield the corresponding ester. prepchem.com For instance, reaction with methanol (B129727) would produce methyl 4-methyl-3-(methylthio)benzoate. prepchem.com

Similarly, amides are synthesized by reacting the activated carboxylic acid derivative with primary or secondary amines. Following the preparation of the acyl chloride, its subsequent reaction with an amine or aniline (B41778) provides the corresponding amide derivative. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxyl group in situ. This method is particularly useful for sensitive substrates and allows for the formation of a diverse library of amides under mild conditions. nih.gov

Derivative TypeReagent/ReactionProduct Name
EsterThionyl Chloride, then MethanolMethyl 4-methyl-3-(methylthio)benzoate
EsterThionyl Chloride, then EthanolEthyl 4-methyl-3-(methylthio)benzoate
AmideThionyl Chloride, then Ammonia4-Methyl-3-(methylthio)benzamide
AmideThionyl Chloride, then DiethylamineN,N-Diethyl-4-methyl-3-(methylthio)benzamide
AmideEDC, AnilineN-Phenyl-4-methyl-3-(methylthio)benzamide

Aromatic Ring Functionalization

Further diversification of the this compound scaffold can be achieved by introducing new functional groups onto the aromatic ring. The positions of these new substituents are dictated by the directing effects of the groups already present: the methyl (-CH₃), methylthio (-SCH₃), and carboxylic acid (-COOH) groups.

Both the methyl and methylthio groups are activating and ortho, para-directing for electrophilic aromatic substitution. The carboxylic acid group is deactivating and meta-directing. The combined influence of these groups suggests that incoming electrophiles will preferentially substitute at the positions ortho to the activating methyl and methylthio groups. Specifically, the C5 position (ortho to the methylthio group and meta to the carboxyl group) and the C2 position (ortho to the methyl group) are the most probable sites for functionalization.

In addition to classic electrophilic substitution reactions like nitration or halogenation, modern C-H functionalization techniques offer precise control over substitution patterns. For example, iridium-catalyzed, carboxylate-directed ortho C-H methylation allows for the selective introduction of a methyl group at the position ortho to a carboxylic acid. nih.gov Applying such a method to this compound could potentially lead to functionalization at the C5 position, leveraging the directing capacity of the carboxyl group to achieve regioselectivity that might be difficult to obtain through classical methods. nih.gov

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄4-Methyl-3-(methylthio)-5-nitrobenzoic acid
BrominationBr₂, FeBr₃5-Bromo-4-methyl-3-(methylthio)benzoic acid
Friedel-Crafts AcylationAcetyl Chloride, AlCl₃5-Acetyl-4-methyl-3-(methylthio)benzoic acid
Directed C-H MethylationMeBF₃K, Iridium Catalyst4,5-Dimethyl-3-(methylthio)benzoic acid

Conjugation with Heterocyclic Scaffolds

The incorporation of heterocyclic motifs is a widely used strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore new chemical space. This compound can be conjugated to a variety of heterocyclic scaffolds, most commonly through an amide linkage formed via its carboxylic acid function.

This approach is exemplified by the synthesis of complex molecules where a substituted benzoic acid is linked to a heterocyclic system. For instance, a similar compound, 3-amino-4-methylbenzoic acid, is a known precursor in the synthesis of the kinase inhibitor Nilotinib, where it is coupled to a pyridinyl-pyrimidine heterocycle. nih.gov This demonstrates a well-established synthetic route where an amino-functionalized benzoic acid derivative is linked to a heterocyclic amine. nih.gov Following this logic, if the methylthio group of this compound were first converted to an amino group, it could undergo similar conjugation reactions.

Direct conjugation without modifying the core structure can be achieved by reacting this compound with an amino-substituted heterocycle using standard amide bond-forming conditions. This allows for the creation of hybrid molecules that merge the structural features of the benzoic acid derivative with those of diverse heterocyclic systems, such as pyridine, pyrimidine, piperazine, or thiazole. nih.govclockss.orggoogle.com

Heterocyclic ReagentResulting Conjugate Structure (Conceptual)
2-AminopyridineN-(pyridin-2-yl)-4-methyl-3-(methylthio)benzamide
1-Methylpiperazine(4-Methyl-3-(methylthio)phenyl)(4-methylpiperazin-1-yl)methanone
2-AminothiazoleN-(thiazol-2-yl)-4-methyl-3-(methylthio)benzamide
4-Amino-N,N-dimethylanilineN-(4-(dimethylamino)phenyl)-4-methyl-3-(methylthio)benzamide

Advanced Spectroscopic Characterization in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of 4-Methyl-3-(methylthio)benzoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. A very strong and broad band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a very strong band in the region of 1680-1700 cm⁻¹. docbrown.info

The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The methyl groups (both the one attached to the ring and the one in the methylthio group) show characteristic C-H stretching and bending vibrations. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies, which generally show good agreement with experimental data. researchgate.netscirp.org

A study of 4-methyl-3-nitrobenzoic acid, a structurally related compound, provides a basis for understanding the vibrational modes. In that study, the FTIR spectrum was recorded and analyzed with the aid of DFT calculations. researchgate.netscirp.org For instance, the C=O stretching vibration was assigned to a strong IR band at 1698 cm⁻¹. scirp.org

Vibrational Mode Observed Frequency Range (cm⁻¹) Description
O-H stretch2500-3300Broad band, characteristic of carboxylic acid dimer
C-H stretch (aromatic)>3000Sharp, multiple bands
C-H stretch (aliphatic)2850-3000Sharp bands from CH₃ groups
C=O stretch1680-1700Strong, sharp band from the carboxylic acid
C=C stretch (aromatic)1400-1600Multiple bands of varying intensity
C-O stretch1210-1320Associated with the carboxylic acid group

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the light scattered by a molecule when it is irradiated with a laser. It is particularly useful for observing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic ring and the C-S bond are often more prominent than in the FT-IR spectrum. The FT-Raman spectrum of the related compound, 4-methyl-3-nitrobenzoic acid, has been recorded and analyzed, providing insights into the expected vibrational modes. scirp.orgresearchgate.net The analysis of this related compound, supported by DFT calculations, helps in the assignment of the vibrational frequencies for this compound. scirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. Different types of NMR spectroscopy provide information about different nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environments. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methyl protons of the methyl group attached to the ring, the methyl protons of the methylthio group, and the acidic proton of the carboxylic acid group.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons typically appear in the downfield region (higher ppm values). The methyl protons of the ring-attached methyl group and the methylthio group will have distinct chemical shifts. The carboxylic acid proton is highly deshielded and appears far downfield, often as a broad singlet. ucl.ac.uk

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH)>10Broad Singlet
Aromatic (Ar-H)7.0-8.5Doublet, Doublet of Doublets
Methyl (-CH₃)2.3-2.5Singlet
Methylthio (-SCH₃)2.4-2.6Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound will show separate signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbons. The carbonyl carbon is significantly deshielded and appears at a high chemical shift value, typically in the range of 165-185 ppm. docbrown.info The aromatic carbons will have chemical shifts in the range of 120-150 ppm, with the exact values depending on the substituents. The carbon of the methyl group attached to the ring and the carbon of the methylthio group will appear in the upfield region of the spectrum. docbrown.info

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl (-COOH)165-185
Aromatic (C-S)~140
Aromatic (C-COOH)~130
Aromatic (C-H)125-135
Aromatic (C-CH₃)~140
Methyl (-CH₃)~20
Methylthio (-SCH₃)~15

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR)

¹⁷O NMR spectroscopy is a less common but valuable technique for studying the oxygen atoms in a molecule. The chemical shifts of ¹⁷O are very sensitive to the electronic environment of the oxygen atom.

For this compound, ¹⁷O NMR can be used to study the two oxygen atoms of the carboxylic acid group. The chemical shifts of these oxygen atoms can provide information about hydrogen bonding and protonation states. In a study of benzoic acid derivatives, ¹⁷O NMR chemical shifts for the carbonyl oxygen were found to be in the range of 330-350 ppm downfield from water. researchgate.net Thermolysis studies of related thio-substituted perbenzoates have utilized ¹⁷O NMR to trace the fate of oxygen atoms, demonstrating the utility of this technique in mechanistic studies. oup.com

Chemically Induced Dynamic Nuclear Polarization (CIDNP) Studies

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to study radical reactions. It detects non-equilibrium nuclear spin state distributions that manifest as enhanced absorption or emission signals in the NMR spectrum. wikipedia.org The effect arises exclusively during chemical reactions involving radical pairs. libretexts.org The analysis of these polarized signals provides mechanistic details about the transient radical intermediates. wikipedia.org

While specific CIDNP studies on this compound are not documented in the searched literature, research on the isomeric compound o-(methylthio)benzoic acid offers significant insights. In a study involving the thermal decomposition of t-butyl o-(methylthio)perbenzoate, ¹H and ¹³C CIDNP signals were observed. oup.com The key findings from this study on the related isomer include:

Radical Structure: The observation of strong polarization in the S-methyl group and the absence of polarization in the carbonyl carbon indicates that the intermediate "o-(methylthio)benzoyloxyl radical" is better described as a bridged sulfuranyl radical. oup.com

Spin Density: In this sulfuranyl radical structure, the majority of the spin density is localized on the sulfur atom rather than on the carboxyl group. oup.com

These findings suggest that a similar radical mechanism involving the sulfur atom would likely be observed in CIDNP studies of this compound, providing a pathway to investigate its reaction mechanisms.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components in a sample using gas chromatography and then identifies them using mass spectrometry. shimadzu.com For carboxylic acids, analysis often involves derivatization, such as conversion to trimethylsilyl (B98337) (TMS) esters, to increase volatility for GC analysis. researchgate.net

GC-MS Data for Isomeric and Related Compounds

Compound Molecular Weight ( g/mol ) Kovats Retention Index Key Mass Fragments (m/z)
4-(Methylthio)benzoic acid 168.21 1630 nih.gov 168, 151, 115 nih.gov

| 4-Methylbenzoic acid | 136.15 | Not specified | 136, 119, 91 |

This table presents data for related compounds to provide context for the potential analysis of this compound.

Tandem Mass Spectrometry (MS-MS)

Tandem Mass Spectrometry (MS-MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. This technique provides detailed structural information.

MS-MS data for this compound has not been specifically reported, but data for its isomer, 4-(Methylthio)benzoic acid, is available from the NIST Mass Spectrometry Data Center. nih.gov In this analysis, the protonated molecule ([M+H]⁺) was selected as the precursor ion and subjected to collision-induced dissociation.

MS-MS Fragmentation of 4-(Methylthio)benzoic acid

Parameter Value
Instrument Type Ion Trap nih.gov
Precursor Ion (m/z) 169.0318 ([M+H]⁺) nih.gov
Collision Energy Not specified

| Major Product Ions (m/z) | 151.2, 125.2, 109.2 nih.gov |

This data for the isomer 4-(Methylthio)benzoic acid illustrates the fragmentation pattern expected from a molecule with this elemental composition.

High Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS)

High Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry. It is well-suited for the analysis of less volatile compounds like benzoic acid derivatives. mdpi.comvu.edu.au

A specific, validated HPLC/MS method for this compound is not detailed in the available literature. However, general methods for analyzing related hydroxybenzoic and toluic acids can be adapted. mdpi.comvu.edu.au A typical approach would involve:

Chromatography: Reversed-phase HPLC using a C18 or a biphenyl (B1667301) stationary phase. vu.edu.ausielc.com

Mobile Phase: A gradient elution with a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, acidified with a mass spectrometry-compatible acid such as formic acid. vu.edu.ausielc.com Phosphoric acid may be used for HPLC-UV but must be replaced with a volatile acid for MS applications. sielc.com

Ionization: Electrospray ionization (ESI), often in negative mode (ESI-), is commonly used for carboxylic acids, which readily form [M-H]⁻ ions. mdpi.com

Detection: The mass spectrometer can be operated in full scan mode to detect all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and specificity, particularly in complex matrices. mdpi.comvu.edu.au

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy (UV-Vis) measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and conjugated systems.

UV-Vis spectral data for this compound is not explicitly available. However, the spectrum of the parent structure, 4-Methylbenzoic acid (p-toluic acid), has been recorded. The presence of substituents on the benzene (B151609) ring influences the position (λmax) and intensity of the absorption bands.

UV-Vis Absorption Data for 4-Methylbenzoic Acid

Solvent λmax (nm)
Ethanol 241, 281 nist.gov
Dioxane 242, 284, 292 nist.gov

The introduction of a methylthio (-SCH₃) group at the 3-position of 4-methylbenzoic acid would be expected to act as an auxochrome, likely causing a bathochromic (red) shift in the absorption maxima due to the interaction of the sulfur atom's lone pair electrons with the aromatic π-system.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. Among the various methods, Density Functional Theory (DFT) has emerged as a popular and effective tool for studying medium-sized organic molecules.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 4-Methyl-3-(methylthio)benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be the standard approach. These studies can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. The choice of functional and basis set is crucial and is often validated by comparing calculated results with experimental data for related compounds.

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy structure. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles of the ground state. For instance, in a study on the related molecule 4-methyl-3-nitrobenzoic acid, DFT calculations were used to predict these parameters, which were then compared to experimental X-ray crystallography data to assess the accuracy of the computational model. Similar calculations for this compound would reveal the spatial arrangement of its atoms, including the orientation of the carboxylic acid, methyl, and methylthio groups relative to the benzene (B151609) ring.

Table 1: Predicted Structural Parameters for a Substituted Benzoic Acid (Illustrative Example) (Note: This table is illustrative and based on typical data for similar compounds, not specific to this compound)

Parameter Bond/Angle Calculated Value
Bond Length C-C (ring) ~1.39 Å
C-COOH ~1.49 Å
C=O ~1.21 Å
C-OH ~1.36 Å
C-S ~1.77 Å
S-CH3 ~1.81 Å
Bond Angle C-C-C (ring) ~120°
C-C-COOH ~120°

DFT calculations are also extensively used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. For this compound, a theoretical vibrational analysis would calculate the frequencies of all normal modes of vibration. These calculated frequencies are often scaled to correct for systematic errors in the computational method. The assignments of these vibrations, such as the characteristic stretches of the C=O, O-H, C-S, and C-H bonds, are made by analyzing the potential energy distribution (PED). For example, studies on 4-methyl-3-nitrobenzoic acid have successfully correlated theoretical spectra with experimental FTIR and FT-Raman spectra, allowing for a detailed understanding of the molecule's vibrational behavior.

Table 2: Illustrative Vibrational Frequencies for a Substituted Benzoic Acid (Note: This table is illustrative and based on typical data for similar compounds, not specific to this compound)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(O-H) ~3500 ~3450 O-H stretch
ν(C=O) ~1720 ~1700 C=O stretch
ν(C-S) ~700 ~690 C-S stretch
ν(C-H) aromatic ~3100 ~3080 Aromatic C-H stretch

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, analysis would likely show the HOMO localized on the electron-rich methylthio group and the benzene ring, while the LUMO might be distributed over the electron-withdrawing carboxylic acid group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the acidic hydrogen atom.

Intramolecular charge transfer, the movement of electron density from a donor part to an acceptor part of a molecule upon electronic excitation, can also be studied. This is particularly relevant for understanding the UV-Vis absorption properties of the molecule.

Reaction Mechanism Simulation and Transition State Analysis

While no specific studies on reaction mechanisms involving this compound were found, computational chemistry is a powerful tool for such investigations. Theoretical simulations can be used to map out the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies, chemists can predict reaction rates and elucidate reaction pathways. For instance, the mechanism of esterification of the carboxylic acid group or reactions involving the methylthio group could be explored using these methods.

Prediction of Molecular Electronic Profiles

The electronic profile of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For this compound, while specific experimental and computational studies are not extensively available in public literature, its electronic characteristics can be reliably predicted using well-established computational chemistry methods. These theoretical investigations provide critical insights into the molecule's behavior at a quantum level. The primary methods employed for such predictions involve Density Functional Theory (DFT), which allows for the calculation of various electronic descriptors.

The primary approach for these calculations is the use of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. A common functional used for benzoic acid derivatives is B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for calculating geometries and electronic properties. mdpi.comrasayanjournal.co.in

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Another important predictive tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rasayanjournal.co.inresearchgate.net These maps are invaluable for predicting how the molecule will interact with other charged or polar species, including sites for potential hydrogen bonding and other non-covalent interactions. researchgate.net

To illustrate the type of data generated from such computational analyses, the following tables present findings from a DFT study on isomeric methylthiobenzoic acids. While not the exact target compound, this data serves as a representative example of the electronic profiles that would be determined for this compound.

A theoretical study on 2-(methylthio)benzoic acid and 4-(methylthio)benzoic acid utilized DFT calculations with the B3LYP functional to determine their electronic structures. dntb.gov.ua The findings from this study can be used to approximate the expected values for related isomers.

Table 1: Illustrative Frontier Molecular Orbital Energies (Data based on calculations for methylthiobenzoic acid isomers)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-(methylthio)benzoic acid-8.10-3.514.59
4-(methylthio)benzoic acid-7.95-3.294.66

This table is interactive. You can sort the data by clicking on the column headers.

The HOMO-LUMO gap for these related structures is around 4.6 eV. dntb.gov.ua It is anticipated that the electronic profile of this compound would show a similar energy gap, with the precise values being influenced by the specific positions of the methyl and methylthio substituents on the benzene ring. The electron-donating nature of both the methyl and methylthio groups would influence the electron density distribution and orbital energies.

Table 2: Illustrative Predicted Ionization Energies (Data based on calculations for methylthiobenzoic acid isomers)

CompoundAdiabatic Ionization Energy (eV)Vertical Ionization Energy (eV)
2-(methylthio)benzoic acid7.788.10
4-(methylthio)benzoic acid7.687.95

This table is interactive. You can sort the data by clicking on the column headers.

These ionization energies provide further insight into the energy required to remove an electron from the molecule, a key aspect of its reactivity. dntb.gov.ua A comprehensive computational study of this compound would yield similar data tables, providing a detailed picture of its electronic behavior and reactivity patterns.

Applications As a Synthetic Intermediate in Organic Synthesis

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural framework of 4-Methyl-3-(methylthio)benzoic acid makes it an important precursor in the synthesis of intermediates for both the pharmaceutical and agrochemical industries. The presence of the carboxylic acid and methylthio groups allows for a range of chemical modifications, leading to the formation of bioactive molecules.

In the pharmaceutical sector, derivatives of this benzoic acid are instrumental in creating sophisticated molecular structures. For instance, the related compound 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid is a crucial intermediate in the synthesis of the anticancer drug Nilotinib. google.combldpharm.comnih.gov While the direct precursor in the patented synthesis is 3-amino-4-methylbenzoic acid, the structural similarity suggests that this compound could be a potential starting material for analogous compounds or alternative synthetic routes. The methylthio group can be chemically transformed into other functional groups, providing a pathway to a diverse array of pharmaceutical scaffolds.

In the realm of agrochemicals, substituted benzoic acid derivatives are known to be key components in the development of herbicides. A European patent describes 2-(substituted)-4-methylsulfonyl-benzoic acids as intermediates for herbicidal compounds. epo.org The patent further explains that 2-(substituted)-4-methylthiobenzoic acid esters can be oxidized to the corresponding sulfonyl derivatives. epo.org This indicates a potential application for this compound as a precursor to herbicidal agents, where the methylthio group can be oxidized to a methylsulfonyl group, a common feature in many agrochemicals.

The versatility of this compound as a precursor is summarized in the following table:

Application AreaPotential DerivativeEnd Product Class
Pharmaceuticals 3-Amino-4-methylbenzoic acid analoguesAnticancer agents
Agrochemicals 4-Methyl-3-(methylsulfonyl)benzoic acidHerbicides

Building Block for Complex Molecular Scaffolds

The distinct arrangement of functional groups on this compound makes it a valuable building block for the construction of complex molecular scaffolds. In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more intricate structure. The carboxylic acid group provides a handle for amide bond formation or other coupling reactions, while the methylthio and methyl groups can influence the electronic properties and steric environment of the molecule, and can also be sites for further functionalization.

The use of substituted benzoic acids as foundational structures is a common strategy in the design and synthesis of novel compounds. The principles of using defined molecular scaffolds are well-established, with amino acids and other small molecules serving as hubs for creating diverse chemical libraries. diva-portal.org this compound fits this profile, offering a non-natural scaffold that can be elaborated upon to generate a wide range of derivatives with potentially unique biological activities.

Research in the field often involves the use of such building blocks in multi-step syntheses to create compounds with specific three-dimensional arrangements and functionalities. While direct examples of the use of this compound in the construction of highly complex, named molecular scaffolds are not extensively documented in publicly available literature, its potential is evident from the synthesis of related compounds. The general importance of methylthio-benzoic acids as intermediates in organic synthesis is highlighted in various patents and chemical supplier information. google.com

Integration into Structure-Based Drug Design Research

Structure-based drug design is a powerful methodology that relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to design and optimize small molecule inhibitors. The "magic methyl" effect, where the addition of a methyl group to a molecule can significantly enhance its binding affinity and pharmacokinetic properties, is a well-documented phenomenon in drug discovery. nih.gov The presence of a methyl group in this compound makes it an interesting candidate for integration into such research.

The methylthio group can also play a crucial role in molecular recognition, participating in hydrophobic and other non-covalent interactions within a protein's binding site. Furthermore, this group can be a target for metabolic modification, which is an important consideration in drug design.

The potential role of this compound in drug design is further underscored by the development of other substituted benzoic acid derivatives as inhibitors of various biological targets. For example, research on benzoic acid derivatives as inhibitors of enzymes like trans-sialidase in the context of Chagas disease highlights the therapeutic potential of this class of molecules. Although not the exact compound, this research illustrates the general approach of modifying the benzoic acid scaffold to achieve desired biological activity.

Exploration of Biological Interactions and Biochemical Pathways in Chemical Biology Research

Investigation of Molecular Target Interactions (e.g., enzyme inhibition research)

While direct enzyme inhibition studies specifically targeting 4-Methyl-3-(methylthio)benzoic acid are not extensively documented in publicly available research, the broader class of benzoic acid derivatives has been the subject of numerous investigations into their interactions with various enzymes. These studies provide a valuable framework for postulating the potential molecular targets of This compound .

Research has shown that benzoic acid and its derivatives can act as inhibitors for several enzymes. For instance, various substituted benzoic acid derivatives have been identified as inhibitors of thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs. nih.gov The inhibitory activity was found to be dependent on the nature and position of the substituents on the benzoic acid ring, with methoxy (B1213986) and phenolic hydroxyl groups enhancing inhibition. nih.gov This suggests that the methyl and methylthio groups on This compound could influence its interaction with methyltransferases or other enzymes.

Furthermore, studies on Trypanosoma cruzi trans-sialidase (TcTS), a key enzyme in the pathogenesis of Chagas disease, have identified benzoic acid derivatives as potential inhibitors. mdpi.com One study demonstrated that a series of substituted benzoic acids exhibited varying degrees of TcTS inhibition, with some compounds also showing potent trypanocidal activity. mdpi.com Although This compound was not among the tested compounds, these findings highlight the potential for this class of molecules to interact with parasitic enzymes.

The following table summarizes the inhibitory activities of some benzoic acid derivatives against different enzymes, providing a comparative context.

EnzymeInhibitorInhibition Data
Thiopurine methyltransferase (TPMT)3,4-dimethoxy-5-hydroxybenzoic acidIC50: 20 µM nih.gov
Thiopurine methyltransferase (TPMT)Acetylsalicylic acidIC50: 2.1 mM nih.gov
Trypanosoma cruzi trans-sialidase (TcTS)Ethyl 4-acetamido-3-nitrobenzoate47% inhibition at 1 mM mdpi.com

It is important to note that these are examples from the broader class of benzoic acid derivatives, and specific experimental validation is required to determine the enzyme inhibitory profile of This compound .

Studies on Antioxidant Mechanisms

The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in various diseases. While there is no direct research available on the antioxidant mechanisms of This compound , the structural features of the molecule, namely the presence of a sulfur-containing functional group (methylthio), suggest that it may possess antioxidant properties. Organosulfur compounds are known for their ability to scavenge reactive oxygen species and modulate cellular redox states.

Research on other benzoic acid derivatives has indicated potential antioxidant activity. For example, certain hydroxybenzoic acids are well-known for their antioxidant capacities. While This compound lacks a hydroxyl group, the electron-donating nature of the methylthio group could potentially contribute to its ability to stabilize free radicals. Further experimental studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or cellular antioxidant assays, would be necessary to elucidate the antioxidant potential and mechanism of This compound .

Interaction with Model Cellular Components (e.g., DNA binding research in vitro)

The interaction of small molecules with cellular macromolecules like DNA is a critical aspect of their biological activity. A study on a related isomer, 4-(Methylthio)benzoic acid , has shown that it can prevent in vitro DNA binding and mutation induction in Escherichia coli. sigmaaldrich.com This finding suggests that the methylthiobenzoic acid scaffold may have the ability to interact with DNA, potentially through intercalation or groove binding, thereby interfering with DNA-related processes.

However, it is crucial to emphasize that this research was conducted on the 4-isomer and not on This compound . The difference in the substitution pattern on the benzene (B151609) ring can significantly influence the molecule's shape, electronic properties, and, consequently, its binding affinity and mode of interaction with DNA. Therefore, dedicated in vitro studies, such as UV-Visible spectroscopy, fluorescence quenching assays, or circular dichroism with calf thymus DNA, are required to determine if and how This compound interacts with DNA.

Chemo-Biological Probe Development

Chemo-biological probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target and can be used for imaging, activity monitoring, or target identification. The development of covalent chemical probes, which form a stable bond with their target, has gained significant interest. escholarship.org

The structure of This compound contains a carboxylic acid group, which can be chemically modified to introduce reactive functionalities or reporter tags, making it a potential candidate for probe development. For instance, the carboxylic acid could be converted to an activated ester, such as an N-succinimidyl ester, to enable covalent labeling of proteins. A study on a related compound, N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate, demonstrated its utility in the radioiodination of monoclonal antibodies, highlighting the potential of this scaffold in developing bioconjugation agents. researchgate.net

While there are no specific reports on the use of This compound as a chemo-biological probe, its chemical handles and the precedent set by similar structures suggest that it could be a valuable starting point for the design and synthesis of novel probes for various applications in chemical biology. Further research would be needed to explore this potential and to identify specific biological targets for which probes based on this scaffold could be developed.

Advanced Analytical Method Development and Validation

Chromatographic Methodologies

Chromatography is the cornerstone for the separation and quantification of 4-Methyl-3-(methylthio)benzoic acid from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable, though distinct, approaches.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing aromatic carboxylic acids like this compound. The separation is typically achieved on a non-polar stationary phase, such as a C18 (octadecylsilane) column, with a polar mobile phase. researchgate.net Method development often involves optimizing the mobile phase composition—typically a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol)—to achieve the desired retention and peak shape. ekb.egusda.gov The pH of the mobile phase is a critical parameter; it is generally kept low (e.g., adjusted with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the column. researchgate.netsielc.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring provides strong chromophoric activity. researchgate.net

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and resolution. chromforum.org Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative is typically required before GC analysis. chromforum.orgsigmaaldrich.com Capillary columns with a variety of stationary phases, such as non-polar phases like SLB-5ms (similar to 5% phenyl-methylpolysiloxane), are often employed for the analysis of these derivatives. sigmaaldrich.com Flame Ionization Detection (FID) is a common detection method, although Mass Spectrometry (MS) provides greater specificity.

Table 1: Typical Chromatographic Conditions for Benzoic Acid Analogs

ParameterHPLC Conditions for Benzoic Acid DerivativesGC Conditions for Derivatized Benzoic Acids
ColumnReverse Phase C18 or RP-Amide, 5 µm particle size ekb.egsigmaaldrich.comCapillary Column (e.g., DB-5, SLB-5ms) sigmaaldrich.com
Mobile Phase/Carrier GasGradient or isocratic mixture of Acetonitrile/Methanol (B129727) and buffered water (pH adjusted) ekb.egusda.govHelium or Nitrogen
DetectorUV-Vis Diode Array Detector (DAD) researchgate.netFlame Ionization Detector (FID) or Mass Spectrometer (MS) chromforum.org
Typical Sample PrepDissolution in mobile phase, filtration usda.govDerivatization (e.g., esterification, silylation) followed by dissolution in an organic solvent chromforum.org

Hyphenated Techniques for Trace Analysis

For the detection of trace amounts of this compound, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of non-volatile compounds like this compound. It eliminates the need for derivatization that is often required for GC. The compound can be separated using RP-HPLC and subsequently detected by a mass spectrometer. tulane.edu Electrospray ionization (ESI) is a common ionization technique for such molecules, typically operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. tulane.edu Tandem mass spectrometry (MS/MS) can be used for even greater specificity and sensitivity in complex matrices by monitoring specific fragmentation patterns of the parent ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile compounds and can be applied to this compound following a derivatization step. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, allowing for unambiguous identification. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for related compounds like 4-(methylthio)benzoic acid, which can aid in the identification of the target molecule and its derivatives. nih.gov GC-MS is particularly valuable for identifying unknown impurities and degradation products. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance a compound's analytical properties, such as volatility for GC or detectability for HPLC. researchgate.net

For Gas Chromatography: The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the analyte. chemcoplus.co.jp For carboxylic acids, two common strategies are:

Silylation: This process replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. chromforum.orgsigmaaldrich.com The resulting TMS esters are significantly more volatile and produce symmetrical peaks in GC. sigmaaldrich.com

Esterification (Methylation): Carboxylic acids are converted to their corresponding methyl esters, which are much more volatile. nih.gov This can be achieved using reagents such as BF₃ in methanol or (trimethylsilyl)diazomethane (TMSD). nih.gov Methylation is a robust and widely applied technique for the GC analysis of fatty acids and other carboxylic acids. nih.govnih.gov

For High-Performance Liquid Chromatography: While this compound has a UV chromophore, derivatization can be employed to enhance detection sensitivity, especially for trace-level analysis. This typically involves attaching a fluorophore (a fluorescent tag) to the carboxylic acid group. researchgate.net Reagents such as 9-anthryldiazomethane (B78999) (ADAM) or 4-bromo-N-methylbenzylamine can be used to create highly fluorescent derivatives. nih.govthermofisher.com These derivatives can be detected with a fluorescence detector at very low concentrations, with detection limits often in the picomolar range. oup.com

Table 2: Common Derivatization Reagents for Carboxylic Acids

TechniqueReagent ClassExample ReagentPurpose
Gas Chromatography (GC)Silylating AgentsBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Increases volatility and thermal stability. sigmaaldrich.com
Gas Chromatography (GC)Alkylating/Esterifying AgentsBF₃ in MethanolConverts acid to a more volatile methyl ester. nih.gov
HPLC-FluorescenceFluorescent Tags9-Chloromethyl AnthraceneAdds a fluorescent group for highly sensitive detection. oup.com
LC-MSAmine Coupling Agents4-bromo-N-methylbenzylamine with EDCImproves ionization efficiency and adds a specific mass tag. nih.gov

Impurity Profiling and Degradation Product Analysis

Impurity profiling is essential for ensuring the quality and safety of any chemical compound used in sensitive applications. It involves the identification and quantification of all potential impurities. A key component of this is conducting forced degradation studies to develop stability-indicating analytical methods. who.int

A stability-indicating method is an analytical procedure that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. nih.gov For this compound, this would typically be a validated RP-HPLC method. ekb.eg

Forced degradation studies involve subjecting the compound to a variety of stress conditions more severe than accelerated stability conditions, such as:

Acidic and Basic Hydrolysis: The compound is exposed to strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. The ester linkage in some related compounds is susceptible to hydrolysis under these conditions. researchgate.netnih.gov

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), is performed. researchgate.net The methylthio group (-SCH₃) in this compound is a potential site for oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone.

Thermal Degradation: The compound is exposed to high temperatures, both as a solid and in solution, to assess its thermal stability. who.int Some benzoic acid derivatives undergo decarboxylation at very high temperatures. nih.gov

Photodegradation: The compound is exposed to UV and visible light to determine its photosensitivity. researchgate.netwho.int

Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method. The goal is to separate the intact parent compound from all the degradation products formed. who.int The peaks of the degradation products can then be further investigated using LC-MS/MS to elucidate their structures.

Table 3: Standard Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl, HeatGenerally stable, but depends on other functional groups. researchgate.net
Base Hydrolysis0.1 M - 1 M NaOH, HeatPotential for reactions involving the aromatic ring or side chains. nih.gov
Oxidation3-30% H₂O₂, Room Temp or HeatOxidation of the methylthio group to sulfoxide or sulfone. researchgate.net
Thermal (Dry Heat)>100°C in an ovenDecarboxylation or other thermal decomposition. nih.govwho.int
PhotolyticExposure to UV/Visible light (ICH Q1B)Photochemical reactions, free-radical degradation. researchgate.net

Emerging Research Avenues and Future Perspectives

Development of Novel Thiomethylated Compounds with Targeted Functions

The exploration of 4-Methyl-3-(methylthio)benzoic acid as a foundational building block is a promising frontier for the synthesis of novel thiomethylated compounds with tailored functionalities. The inherent reactivity of its carboxylic acid and the potential for modification of the methylthio group and the aromatic ring open up a vast chemical space for the design of new molecules with specific applications in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the synthesis of derivatives of this compound could lead to the discovery of new therapeutic agents. The methylthio group is a key functional group in several biologically active molecules. For instance, research into benzoic acid derivatives has shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The introduction of the thiomethyl group can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, which are critical parameters in drug design. nih.govresearchgate.net The development of novel heterocyclic compounds, which are present in over 85% of all physiologically active chemical compounds, often incorporates sulfur-containing moieties to enhance biological activity.

In materials science, this compound can serve as a precursor for the synthesis of advanced materials. Benzoic acid derivatives are utilized as building blocks for liquid crystalline materials and polymers with unique properties. ontosight.ai The sulfur atom in the methylthio group can influence the material's optical and electronic properties, making it a candidate for applications in organic electronics and sensor technology.

Computational Design of Functional Analogues for Specific Research Applications

Computational chemistry offers powerful tools for the rational design of functional analogues of this compound, accelerating the discovery of molecules with desired properties while minimizing synthetic efforts. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the structure-property relationships of this compound and its derivatives.

DFT calculations can be employed to predict the geometric and electronic properties of this compound and its analogues. researchgate.net This information is crucial for understanding its reactivity and potential interactions with biological targets or other molecules in a material. For instance, computational studies on substituted benzoic acids have been used to analyze their gas-phase acidity and the influence of substituents on their chemical behavior.

QSAR studies can establish a correlation between the structural features of a series of compounds and their biological activity or physical properties. While specific QSAR studies on this compound are not yet prevalent, the principles can be applied to design analogues with enhanced activities. By systematically modifying the structure of the parent compound and calculating various molecular descriptors, it is possible to build predictive models that guide the synthesis of more potent or effective molecules.

Deeper Mechanistic Elucidation of Bio-Relevant Interactions

A thorough understanding of the mechanisms through which this compound and its derivatives interact with biological systems is fundamental for the development of effective therapeutic agents. The methylthio group can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition at the active sites of enzymes and receptors.

The sulfur atom in the methylthio group can also play a direct role in chemical reactions within a biological environment. For example, thioethers can undergo oxidation to sulfoxides and sulfones, which can alter the biological activity of the molecule. Mechanistic studies on the oxidation of thioether-containing ligands in the presence of metal ions have provided insights into the redox behavior of the sulfur atom.

Advanced Synthetic Methodologies Incorporating Green Chemistry Principles

The development of environmentally benign and efficient synthetic routes to this compound and its derivatives is a key area of future research. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. The application of green chemistry principles aims to minimize waste, reduce energy consumption, and utilize safer solvents and catalysts.

Patents related to the synthesis of methylthio benzoic acids often describe multi-step processes that may not be ideal from a green chemistry perspective. google.comgoogle.com Future research will likely focus on developing more atom-economical and catalytic methods. For example, the use of solid acid catalysts for the esterification of benzoic acids presents a greener alternative to traditional methods. mdpi.com

The synthesis of thiomethylated aromatic compounds can also be improved by employing novel catalytic systems. Directed lithiation of unprotected benzoic acids has been shown to be an effective method for introducing substituents at specific positions on the aromatic ring. rsc.org The development of catalytic C-H functionalization reactions would provide a more direct and efficient route to this compound and its analogues, avoiding the need for pre-functionalized starting materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-(methylthio)benzoic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example, the methylthio group can be introduced via thiolation reactions using methylthiolating agents (e.g., methyl disulfide or methanethiol) under acidic or basic conditions. Aromatic electrophilic substitution at the meta position can be achieved using directing groups like carboxylic acid. Optimization includes temperature control (60–80°C), solvent selection (e.g., DMF for polar aprotic conditions), and catalysis (e.g., Lewis acids like FeCl₃). Post-synthesis purification via recrystallization or column chromatography ensures purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR can confirm the methylthio group (δ ~2.5 ppm for SCH₃) and aromatic protons (split patterns due to substituents). 13C^{13}C NMR identifies the carboxylic acid carbon (~170 ppm) and methylthio carbon (~15 ppm).
  • FT-IR : Peaks at ~2500–3000 cm1^{-1} (O-H stretch of COOH), ~1680 cm1^{-1} (C=O stretch), and ~650 cm1^{-1} (C-S stretch).
  • HPLC/MS : Reverse-phase HPLC with C18 columns and MS (ESI-negative mode) confirms molecular weight and purity (>95%) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. NBO analysis evaluates hyperconjugative interactions (e.g., between S-CH₃ and the aromatic ring). Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), while MD simulations evaluate stability in aqueous environments. These methods guide drug design by highlighting substituent effects on solubility and bioactivity .

Q. How do substituent positions (methyl and methylthio) influence the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., 4-methyl-5-(methylthio) or ortho-substituted variants) and testing against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Competitive inhibition assays (IC₅₀ determination via fluorescence/quenching) and X-ray crystallography of enzyme-ligand complexes reveal steric/electronic effects. The meta-substituted methylthio group may enhance hydrophobic interactions with enzyme pockets, while the carboxylic acid facilitates hydrogen bonding .

Q. How should researchers resolve contradictions in reported oxidation products of this compound?

  • Methodological Answer : Discrepancies in oxidation outcomes (e.g., sulfoxide vs. sulfone formation) require controlled studies varying oxidants (e.g., H₂O₂, mCPBA), reaction times, and pH. Analytical techniques like LC-MS and 1H^1H NMR track intermediates. Computational modeling (DFT) predicts thermodynamic favorability of products. Reproducibility is ensured by strict control of oxidant equivalents (e.g., 1 eq. for sulfoxide, 2 eq. for sulfone) and inert atmospheres to prevent over-oxidation .

Data Analysis & Experimental Design

Q. What strategies mitigate interference from the methylthio group in quantifying this compound via LC-MS?

  • Methodological Answer : The methylthio group can cause matrix effects (ion suppression) in ESI-MS. Mitigation strategies include:

  • Derivatization : Convert the carboxylic acid to a methyl ester to enhance ionization.
  • Mobile Phase Optimization : Use 0.1% formic acid in acetonitrile/water to improve peak symmetry.
  • Internal Standards : Deuterated analogs (e.g., CD₃-S-substituted) correct for variability.
    Validation follows ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<1 ng/mL), and recovery (85–115%) .

Q. How can isotopic labeling (e.g., 13C^{13}C) track metabolic pathways of this compound in pharmacokinetic studies?

  • Methodological Answer : Synthesize 13C^{13}C-labeled variants at the carboxylic carbon via carboxylation of bromobenzene intermediates with 13CO2^{13}CO₂. Administer the labeled compound in in vivo models (e.g., rodents) and use LC-MS/MS to detect metabolites (e.g., glucuronide conjugates, sulfone derivatives). Compartmental pharmacokinetic modeling (e.g., WinNonlin) calculates absorption/distribution parameters .

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